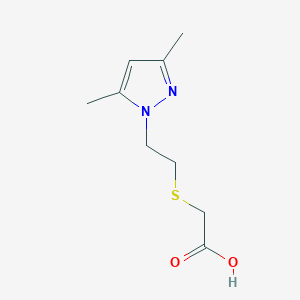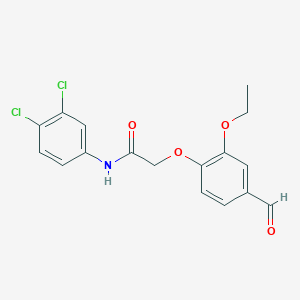
叔丁基 2-(4-溴苯硫基)-2-甲基丙酸酯
概述
描述
Chemical Reactions Analysis
The chemical reactions involving “Tert-butyl 2-(4-bromophenylthio)-2-methylpropanoate” would likely depend on the specific conditions and reagents used. Unfortunately, without more specific information, it’s challenging to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “Tert-butyl 2-(4-bromophenylthio)-2-methylpropanoate” would depend on its specific structure. These could include properties such as molecular weight, solubility, melting point, boiling point, and reactivity .科学研究应用
有机合成
合成方法:叔丁基化合物在合成化学中广泛用于制备各种有机分子。例如,在有机合成中使用叔丁基 2-羟烷基硫醚展示了叔丁基衍生物在构建复杂分子中的效用。这些硫醚由与 2-甲基丙烷-2-硫醇的反应制备,可以直接转化为 1,3-恶噻烷,突出了它们在合成中的多功能性 Porter、Saez 和 Sandhu,2006 年。
催化:叔丁基化合物还可用作催化过程中的配体或中间体。例如,叔丁基 3-(2-羟苯基)-2-亚甲基丙酸酯酯已用于 2H-色满-3-羧酸的化学选择性一锅合成,展示了叔丁基衍生物在促进复杂催化反应中的作用 Faridoon、Olomola、Tukulula、Klein 和 Kaye,2015 年。
材料科学
聚合物化学:叔丁基化合物在聚合物化学中至关重要,特别是在嵌段共聚物和星形聚合物的合成中。具有可还原二硫键的 3 臂 ABC 型微臂星形共聚物的合成展示了叔丁基衍生物在为药物递送和纳米技术中的潜在应用创建高级聚合物结构中的用途 Liu、Tang、Tang 和 Zhao,2015 年。
化学转化
高压化学:已经研究了在高压条件下叔丁基化合物的相行为和热力学性质。此类研究提供了对叔丁基衍生物在极端条件下的稳定性和反应性的见解,这对于设计在高压下操作的材料和反应非常有价值 Reuter、Büsing、Tamarit 和 Würflinger,1997 年。
作用机制
Target of Action
Compounds with similar structures have been used in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases .
Mode of Action
It’s known that the tert-butyl group has a unique reactivity pattern due to its crowded structure . This reactivity can influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
The tert-butyl group is known to be involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways .
Result of Action
Compounds with similar structures have shown a wide spectrum of biological activities .
安全和危害
未来方向
属性
IUPAC Name |
tert-butyl 2-(4-bromophenyl)sulfanyl-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO2S/c1-13(2,3)17-12(16)14(4,5)18-11-8-6-10(15)7-9-11/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNUPKFIWSYGPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)SC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1,1-Dioxothiolan-3-yl)amino]-3-methylbutanoic acid](/img/structure/B3119132.png)

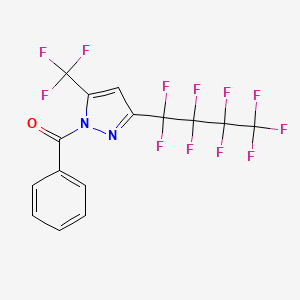

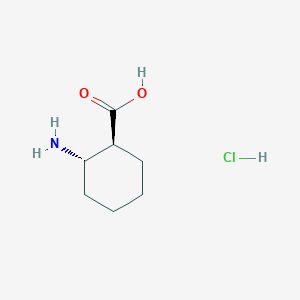
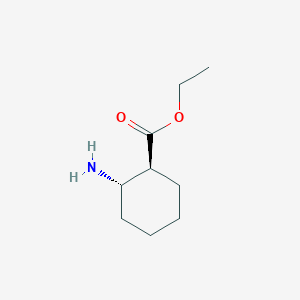
![8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B3119165.png)
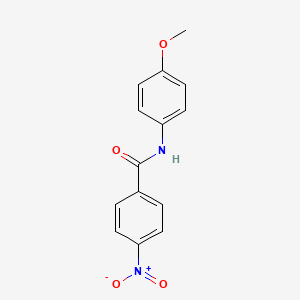
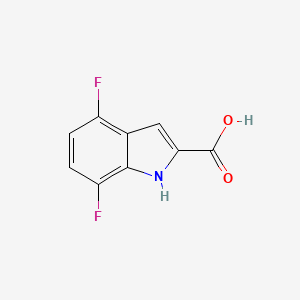
![[3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine](/img/structure/B3119177.png)
